Cas no 219568-17-9 (5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 5-Chloro-4-cyanato-2-benzamidoacetophenon
- 5-chloro-4-cyano-1-methyl-3-trifluoromethylpyrazole
- Thiocyanic acid,4-acetyl-5-(benzoylamino)-2-chlorophenyl ester
- 4F-391S
- 219568-17-9
- AT38728
- 5-Chloro-4-cyano-1-methyl-3-(trifluoromethyl)1H-pyrazole
- MFCD00140981
- SCHEMBL6744945
- AKOS005070357
- 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
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- MDL: MFCD00140981
- Inchi: 1S/C6H3ClF3N3/c1-13-5(7)3(2-11)4(12-13)6(8,9)10/h1H3
- InChI Key: KVYPAFVQFQYTKD-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C(C(F)(F)F)=NN1C
Computed Properties
- Exact Mass: 208.99700
- Monoisotopic Mass: 208.9967593g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Melting Point: 84-86°C
- PSA: 41.61000
- LogP: 1.96398
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010034-250mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
219568-17-9 | 250mg |
£224.00 | 2022-03-01 | ||
| TRC | C994845-10mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile |
219568-17-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994845-50mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile |
219568-17-9 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C994845-100mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile |
219568-17-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Apollo Scientific | PC6317-500mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
219568-17-9 | 97% | 500mg |
£265.00 | 2024-05-24 | |
| Apollo Scientific | PC6317-1g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
219568-17-9 | 97% | 1g |
£350.00 | 2024-05-24 | |
| Ambeed | A485945-1g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile |
219568-17-9 | 95+% | 1g |
$229.0 | 2024-07-28 | |
| Chemenu | CM362752-1g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
219568-17-9 | 95%+ | 1g |
$254 | 2023-02-02 | |
| abcr | AB158806-500 mg |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile; . |
219568-17-9 | 500mg |
€397.80 | 2023-05-08 | ||
| abcr | AB158806-1 g |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile; . |
219568-17-9 | 1g |
€587.80 | 2023-05-08 |
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Suppliers
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Introduction to 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 219568-17-9)
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, identified by its CAS number 219568-17-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a family of molecules known for their diverse biological activities and structural versatility. The presence of multiple functional groups, including a chloro substituent, a methyl group, a trifluoromethyl group, and a cyano group, endows this compound with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structural framework of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile incorporates several key features that contribute to its potential utility. The chloro group at the 5-position introduces electrophilic characteristics, facilitating various nucleophilic substitution reactions that are commonly employed in synthetic chemistry. The methyl group at the 1-position provides steric hindrance and influences electronic distribution, while the trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, which are critical factors in drug design. The cyano group at the 4-position serves as a versatile handle for further functionalization, allowing for the introduction of additional pharmacophores or modifications.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Specifically, the combination of electron-withdrawing groups like the cyano and trifluoromethyl substituents, along with electron-donating groups such as the methyl group, can modulate the electronic properties of the molecule, thereby influencing its interaction with biological targets. This balance makes 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile an intriguing candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The pyrazole core is highly adaptable and can be further modified through various synthetic pathways to introduce additional functional groups or to explore different pharmacological profiles. For instance, the chloro substituent can be replaced with other leaving groups to facilitate Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis. Similarly, the cyano group can be reduced to an amine or converted into an ester, expanding the range of possible derivatives.
Recent studies have highlighted the importance of fluorinated compounds in drug development due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of a trifluoromethyl group in 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile aligns with this trend and suggests that this compound may exhibit enhanced binding affinity and longer duration of action compared to non-fluorinated analogs. This has prompted researchers to explore its potential in developing novel therapeutics.
The synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent functionalization steps include chlorination, methylation, trifluoromethylation, and cyanation, each requiring careful optimization to ensure regioselectivity and yield. Advances in catalytic methods have further refined these synthetic routes, making it possible to produce this compound on a scalable basis for research applications.
The biological evaluation of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has revealed several promising activities that warrant further investigation. In vitro studies have demonstrated its potential efficacy against various disease-related targets. For example, preliminary assays suggest that this compound may inhibit certain kinases involved in cancer progression by interfering with their catalytic activity. Additionally, its interaction with enzymes or receptors related to inflammatory pathways has been observed, indicating potential therapeutic benefits in managing chronic inflammatory diseases.
The structural features of this compound also make it an attractive scaffold for developing next-generation drugs with improved pharmacological profiles. By leveraging computational chemistry techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this molecule interacts with biological targets at an atomic level. These insights can guide medicinal chemists in designing derivatives with enhanced potency and selectivity. Furthermore, green chemistry principles are being increasingly applied to optimize synthetic methodologies for compounds like 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, ensuring sustainable production practices without compromising efficiency.
The role of heterocyclic compounds in modern medicine cannot be overstated. Pyrazoles represent one of the most versatile classes of heterocycles due to their ability to mimic natural products and bioactive molecules while offering structural flexibility for drug design. The unique combination of functional groups in 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exemplifies this versatility and underscores its potential as a lead compound or intermediate in pharmaceutical research programs worldwide.
As our understanding of disease mechanisms continues to evolve at a rapid pace so too does our capacity to develop innovative therapeutics based on sophisticated molecular architectures like those found in pyrazole derivatives such as 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No: 219568-17-9). Future research will likely focus on elucidating structure-function relationships through both experimental validation and computational modeling efforts thereby paving new avenues toward effective treatments across multiple therapeutic areas including oncology neurology infectious diseases among others where unmet medical needs remain significant challenges today.
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